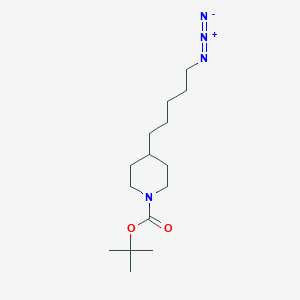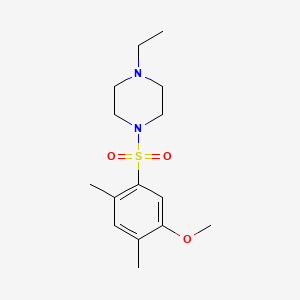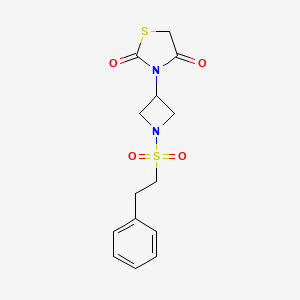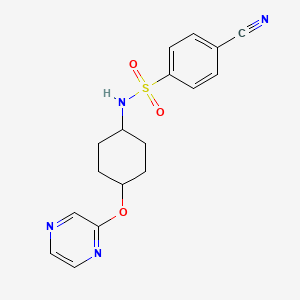
Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate, commonly known as TBAPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBAPPC is a piperidine derivative that contains an azide group, making it a useful tool for chemical biology and medicinal chemistry research.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Research in chemical synthesis often explores the development of novel compounds with potential applications in medicine, materials science, and technology. For instance, studies on the metabolic fate of irinotecan, a chemotherapy agent, detail the enzymatic processes involved in its activation and subsequent detoxification, highlighting the importance of chemical modifications in drug design and pharmacokinetics (Gupta et al., 1994).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of therapeutic agents is crucial in drug development. Research by Gupta et al. (1994) on irinotecan illustrates the role of glucuronidation in mitigating treatment-related toxicity, emphasizing the significance of metabolic pathways in determining drug efficacy and safety.
Antioxidants and Their Metabolic Pathways
The study of synthetic phenolic antioxidants, like butylated hydroxytoluene (BHT), provides insights into human exposure and the metabolic pathways of common additives used in consumer products (Wang & Kannan, 2019). Such research informs the safety assessment and regulatory standards for chemicals in food and cosmetics.
Biotransformation Studies
Biotransformation studies, like those conducted on terfenadine (Garteiz et al., 1982), shed light on the metabolic products of therapeutic agents and their pharmacological activities. These studies are essential for identifying active metabolites and understanding their contribution to the drug's overall therapeutic effects.
Exposure to Synthetic Fragrance Compounds
Research on exposure to synthetic fragrance compounds, including their metabolism and excretion kinetics (Scherer et al., 2017), is critical for evaluating the safety of widely used fragrances in consumer products. Identifying metabolites and assessing exposure levels help in understanding potential health risks.
The studies cited here provide a glimpse into the broad range of research applications related to chemical synthesis, metabolism, and safety evaluation. While not directly related to "Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate," they highlight the methodologies and areas of interest that could be relevant to studying such compounds.
For further details on these studies, please refer to the following links:
- Metabolic fate of irinotecan in humans: correlation of glucuronidation with diarrhea (Gupta et al., 1994)
- Quantitative identification of and exposure to synthetic phenolic antioxidants, including butylated hydroxytoluene, in urine (Wang & Kannan, 2019)
- Pharmacokinetics and biotransformation studies of terfenadine in man (Garteiz et al., 1982)
- Human metabolism and excretion kinetics of the fragrance lysmeral after a single oral dosage (Scherer et al., 2017)
Mecanismo De Acción
Target of Action
It is known that similar compounds are used as intermediates in the manufacture of fentanyl and its analogues .
Mode of Action
It is known to be an intermediate in the synthesis of certain compounds , suggesting it undergoes further chemical reactions to produce the active compound.
Biochemical Pathways
As an intermediate in the synthesis of other compounds, its primary role may be in the chemical reactions leading to the formation of these compounds .
Pharmacokinetics
As an intermediate compound, its bioavailability would likely depend on the specific synthesis and metabolic processes it is involved in .
Result of Action
As an intermediate in the synthesis of other compounds, its effects would likely be seen in the properties of these resulting compounds .
Action Environment
As a chemical compound, factors such as temperature, pH, and presence of other chemicals could potentially influence its stability and reactivity .
Propiedades
IUPAC Name |
tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2/c1-15(2,3)21-14(20)19-11-8-13(9-12-19)7-5-4-6-10-17-18-16/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGKARNEZZWPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Dichlorophenyl)amino]propanoic acid](/img/structure/B2695117.png)





![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate](/img/structure/B2695124.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2695128.png)


![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2695133.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2695134.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2695135.png)
![N-(2,2-dimethoxyethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2695136.png)